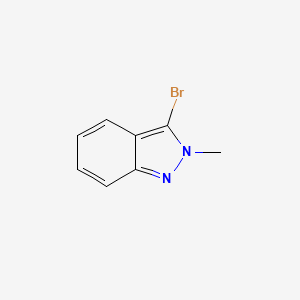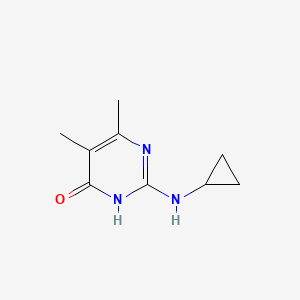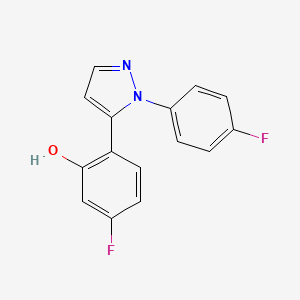
3-溴-2-甲基-2H-吲唑
描述
“3-bromo-2-methyl-2H-indazole” is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole . It has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel and efficient bromination protocol of indazoles via C–H bond cleavage has also been demonstrated .
Molecular Structure Analysis
The molecular formula of “3-bromo-2-methyl-2H-indazole” is CHBrN . The average mass is 211.059 Da and the monoisotopic mass is 209.979248 Da .
Chemical Reactions Analysis
The bromination of indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved using various bromine sources, such as NBS, NaBr, and HBr . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .
科学研究应用
肿瘤学: 抗癌特性
研究表明,包括3-溴-2-甲基-2H-吲唑在内的吲唑类化合物可能具有抗癌特性。 它们可以作为某些参与癌细胞增殖和存活的途径的抑制剂,为抗癌药物开发提供了一个有希望的途径 .
神经药理学: 抗抑郁作用
吲唑母核存在于具有抗抑郁作用的化合物中。 3-溴-2-甲基-2H-吲唑的结构单元可用于合成新型抗抑郁药,有助于治疗各种情绪障碍 .
免疫学: 抗炎活性
吲唑衍生物以其抗炎活性而闻名。 3-溴-2-甲基-2H-吲唑可以作为开发新型抗炎剂的支架,可能有助于慢性炎症性疾病的管理 .
微生物学: 抗菌应用
3-溴-2-甲基-2H-吲唑的抗菌应用意义重大,该化合物是合成对多种细菌菌株具有活性的药物的一部分。 这使其成为对抗传染病的宝贵实体 .
抗菌和抗炎双重作用剂
3-溴-2-甲基-2H-吲唑的独特应用在于创建兼具抗菌和抗炎特性的双重作用剂。 这种双重功能在治疗感染和炎症相互关联的疾病时特别有利 .
合成化学: 无催化剂合成
在合成化学中,3-溴-2-甲基-2H-吲唑用于无催化剂合成方法。 这些方法因其简单性和减少化学合成对环境影响的潜力而具有优势 .
药理学: 磷脂酰肌醇 3-激酶抑制
另一个应用是它作为磷脂酰肌醇 3-激酶 δ的选择性抑制剂的作用。 这与呼吸系统疾病的治疗尤其相关,在这些疾病中,调节这种激酶可以具有治疗效果 .
安全和危害
未来方向
The future directions for “3-bromo-2-methyl-2H-indazole” could involve further exploration of its synthesis methods and potential applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The development of novel and efficient halogenation technologies is also in high demand .
作用机制
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets . For instance, some indazoles have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazoles in general have been shown to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazoles inhibit the activity of certain enzymes, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
Indazoles have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival .
Result of Action
Based on the known effects of other indazoles, it can be inferred that 3-bromo-2-methyl-2h-indazole might have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
生化分析
Biochemical Properties
3-bromo-2-methyl-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, 3-bromo-2-methyl-2H-indazole can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of 3-bromo-2-methyl-2H-indazole on cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, by inhibiting specific kinases, 3-bromo-2-methyl-2H-indazole can disrupt the signaling pathways that regulate cell proliferation and survival . This disruption can lead to reduced cell growth and increased apoptosis, particularly in cancer cells. Furthermore, 3-bromo-2-methyl-2H-indazole has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 3-bromo-2-methyl-2H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, 3-bromo-2-methyl-2H-indazole can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of downstream effects, altering various cellular processes. Additionally, 3-bromo-2-methyl-2H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-2-methyl-2H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-bromo-2-methyl-2H-indazole remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 3-bromo-2-methyl-2H-indazole can lead to adaptive cellular responses, potentially diminishing its therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-bromo-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 3-bromo-2-methyl-2H-indazole can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3-bromo-2-methyl-2H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing or diminishing the compound’s biological effects . Additionally, 3-bromo-2-methyl-2H-indazole can influence metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-bromo-2-methyl-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of 3-bromo-2-methyl-2H-indazole can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of 3-bromo-2-methyl-2H-indazole is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-bromo-2-methyl-2H-indazole may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .
属性
IUPAC Name |
3-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIGNYYDSUWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)

![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)